molecular formula C12H8ClN3O B13323146 1-(4-Chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

1-(4-Chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Cat. No.: B13323146
M. Wt: 245.66 g/mol
InChI Key: VLZWTPXJBYEWKQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an imidazo[4,5-c]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
  • 1-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
  • 1-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Uniqueness

1-(4-Chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .

Properties

Molecular Formula

C12H8ClN3O

Molecular Weight

245.66 g/mol

IUPAC Name

1-(4-chlorophenyl)-3H-imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C12H8ClN3O/c13-8-1-3-9(4-2-8)16-11-5-6-14-7-10(11)15-12(16)17/h1-7H,(H,15,17)

InChI Key

VLZWTPXJBYEWKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=NC=C3)NC2=O)Cl

Origin of Product

United States

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